Hirsutanonol 5-O-|A-D-glucopyranoside

Hepatoprotection Diarylheptanoid HepG2

Hirsutanonol 5-O-β-D-glucopyranoside (HOG; CAS 93915-36-7) is a naturally occurring diarylheptanoid glycoside primarily isolated from Alnus species (Betulaceae). This compound belongs to a class of 1,7-diphenylheptane derivatives recognized for anti-inflammatory, hepatoprotective, and antioxidant properties.

Molecular Formula C25H32O11
Molecular Weight 508.5 g/mol
Cat. No. B12371890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHirsutanonol 5-O-|A-D-glucopyranoside
Molecular FormulaC25H32O11
Molecular Weight508.5 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CCC(CC(=O)CCC2=CC(=C(C=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O)O)O
InChIInChI=1S/C25H32O11/c26-12-21-22(32)23(33)24(34)25(36-21)35-16(6-2-14-4-8-18(29)20(31)10-14)11-15(27)5-1-13-3-7-17(28)19(30)9-13/h3-4,7-10,16,21-26,28-34H,1-2,5-6,11-12H2/t16-,21+,22+,23-,24+,25+/m0/s1
InChIKeyLDAXQCVBWKSHLB-NAPQKZHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hirsutanonol 5-O-β-D-glucopyranoside: A Diarylheptanoid Glycoside Sourcing Guide for Hepatoprotection and Inflammation Research


Hirsutanonol 5-O-β-D-glucopyranoside (HOG; CAS 93915-36-7) is a naturally occurring diarylheptanoid glycoside primarily isolated from Alnus species (Betulaceae) [1]. This compound belongs to a class of 1,7-diphenylheptane derivatives recognized for anti-inflammatory, hepatoprotective, and antioxidant properties [2]. HOG is often co-isolated and compared with structurally related analogs such as oregonin (ORE) and platyphylloside (PLS), which share a common biosynthetic origin but differ in substitution patterns that critically modulate their bioactivity profiles [3].

Why Hirsutanonol 5-O-β-D-glucopyranoside Cannot Be Casually Substituted with Oregonin or Platyphylloside


Within the diarylheptanoid class, glycosylation state and hydroxyl substitution patterns create distinct pharmacophores; generic substitution risks selecting a compound with divergent potency and target engagement. HOG is a mono-glucoside, whereas oregonin is a xyloside and platyphylloside is a glucoside with a different aglycone structure, leading to measurable differences in hepatoprotective efficacy [1], anti-inflammatory potency [2], and antioxidant capacity [3]. Even within the same plant extract, these three markers exhibit differential bioactivity that precludes simple interchangeability [2].

Quantitative Differentiation of Hirsutanonol 5-O-β-D-glucopyranoside Against Its Closest Analogs


Hepatoprotective Efficacy in t-BHP-Challenged HepG2 Cells: HOG vs. Oregonin, Hirsutanonol, and (5S)-O-Methylhirsutanonol

In a direct head-to-head comparison of 13 diarylheptanoids isolated from Alnus hirsuta, hirsutanonol 5-O-β-D-glucopyranoside (compound 3) demonstrated a hepatoprotective effect of 42.8% against t-BHP-induced toxicity in HepG2 cells at 10 µM [1]. This placed HOG below the most potent analog, (5S)-O-methylhirsutanonol (compound 8; 50.7 ± 3.7% protection), but within the active cluster that also included oregonin (compound 1) and hirsutanonol (compound 6) [1]. The quantitative gap of approximately 8 percentage points between HOG and the lead compound 8 defines a clear activity rank order for researchers prioritizing hepatoprotective potency [1].

Hepatoprotection Diarylheptanoid HepG2

Anti-Inflammatory Potency: LPS-Induced NO Inhibition in RAW264.7 Macrophages – HOG vs. Oregonin

Hirsutanonol 5-O-β-D-glucopyranoside inhibits LPS-induced nitric oxide (NO) production in RAW264.7 macrophages with an IC50 of 10 µM . In a cross-study comparison, the closely related analog oregonin (a xyloside) demonstrated more potent iNOS inhibition with an IC50 of 3.8 µM in RAW264.7 cells stimulated with IFN-γ plus LPS . Although the inducing stimuli differ (LPS alone vs. IFN-γ/LPS), both assays measure NO production endpoint, and the approximately 2.6-fold difference in IC50 suggests that the glucopyranosyl substitution may attenuate anti-inflammatory potency relative to the xylosyl moiety in oregonin .

Anti-inflammatory Nitric Oxide RAW264.7

Antioxidant Capacity: Glycoside vs. Aglycone – HOG Exhibits Markedly Weaker DPPH Radical Scavenging

The glycosylation of hirsutanonol significantly diminishes its direct radical scavenging capacity. Hirsutanonol 5-O-β-D-glucopyranoside (HOG) exhibited an IC50 > 250 µM in the DPPH assay, indicating very weak antioxidant activity [1]. In contrast, the aglycone hirsutanonol demonstrated an IC50 of 18.3 ± 2.5 µM, a >13.7-fold enhancement in potency [2]. This class-level pattern—glycosides being weaker direct antioxidants than their corresponding aglycones—is corroborated by the observation that enzymatic hydrolysis of Alnus extracts increases overall DPPH scavenging activity [3]. The presence of the glucose moiety at the 5-OH position sterically hinders hydrogen atom donation to the DPPH radical [1].

Antioxidant DPPH Glycoside

Analytical Quality Control: Validated HPTLC Method for Simultaneous Quantification of HOG, Oregonin, and Platyphylloside

A validated high-performance thin-layer chromatography (HPTLC) method enables simultaneous quantification of hirsutanonol 5-O-β-D-glucopyranoside, oregonin, and platyphylloside in Alnus nepalensis leaf material, with a linear working range of 333–3330 ng/spot and correlation coefficient r² = 0.999 [1]. The method achieves chromatographic separation on silica gel 60F254 plates using chloroform:methanol:formic acid (75:25:2, v/v) with densitometric detection at 610 nm after vanillin-sulfuric acid derivatization [1]. This validated protocol provides unambiguous peak identity confirmation via retention factor and spectral correlation, enabling procurement decisions based on batch-specific marker content rather than total extract weight [1].

Quality Control HPTLC Standardization

Evidence-Based Application Scenarios for Hirsutanonol 5-O-β-D-glucopyranoside Procurement


Hepatoprotection Screening with Moderate-Efficacy Glycoside Controls

Based on the 42.8% hepatoprotective effect at 10 µM in t-BHP-challenged HepG2 cells [1], HOG is best deployed as a mid-potency glycoside control in hepatoprotection screening cascades. When the experimental objective is to benchmark novel synthetic derivatives against a naturally glycosylated diarylheptanoid with documented, moderate hepatoprotection, HOG fills a specific reference niche that the more potent (5S)-O-methylhirsutanonol (50.7% protection) or the weaker analogs cannot occupy. Its well-characterized structure and availability as a purified standard make it suitable for dose-response validation in multi-compound hepatotoxicity panels [1].

Glycoside vs. Aglycone Metabolic Stability and Bioactivation Studies

The stark contrast in antioxidant activity between HOG (DPPH IC50 > 250 µM) and its aglycone hirsutanonol (DPPH IC50 = 18.3 µM) [2][3] positions HOG as an ideal probe for studying glycoside bioactivation. Researchers investigating intestinal glucosidase-mediated activation of dietary polyphenols can use HOG as a stable glycoside substrate to measure aglycone release kinetics and correlate deglycosylation with the emergence of radical-scavenging activity. This application leverages the well-documented principle that enzymatic hydrolysis enhances diarylheptanoid bioactivity [4].

Quality Control Marker for Alnus-Derived Botanical Raw Materials

The validated HPTLC method with simultaneous quantification of HOG, oregonin, and platyphylloside [5] enables industrial quality control laboratories to authenticate Alnus nepalensis and related species raw materials. HOG serves as one of three co-quantified markers, and its presence at defined concentration ranges provides chemotaxonomic confirmation of species identity and extract integrity. Procurement specifications referencing this ICH-validated method allow buyers to reject adulterated or misidentified botanical material based on quantitative HPTLC fingerprinting [5].

Anti-Inflammatory Pathway Dissection Using a Moderate-Potency NO Inhibitor

With an IC50 of 10 µM for LPS-induced NO inhibition in RAW264.7 macrophages , HOG provides a moderate-potency tool for NF-κB pathway studies. When experimental design requires distinguishing between potent iNOS suppression (oregonin IC50 = 3.8 µM ) and partial inhibition, HOG enables concentration-dependent pathway modulation without complete signal ablation. This is particularly relevant in co-treatment studies examining synergistic effects with sub-maximal concentrations of standard anti-inflammatory agents .

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